molecular formula C11H11N3O3 B6641910 (2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid

(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid

Cat. No. B6641910
M. Wt: 233.22 g/mol
InChI Key: MMLISLZBMGYBAD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPA is a modified amino acid that is synthesized through specific chemical reactions.

Mechanism of Action

(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid acts as an inhibitor of enzymes that contain a serine residue in their active site. It forms a covalent bond with the serine residue, which results in the inhibition of the enzyme's activity. This mechanism of action has been studied in various enzymes, including proteases, lipases, and kinases.
Biochemical and physiological effects:
(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the activity of enzymes that are involved in the inflammatory response. Additionally, (2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid has been shown to have antitumor activity, as it inhibits the activity of enzymes that are involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its mechanism of action has been well studied, making it a useful tool for studying enzyme inhibition. However, (2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid has limitations in its use, as it can only be used to inhibit enzymes that contain a serine residue in their active site.

Future Directions

There are several future directions for the research of (2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid. One potential direction is the study of its use as a ligand in metal catalysis. Additionally, further studies can be conducted to explore its potential as an anti-inflammatory and antitumor agent. Furthermore, the development of new synthetic methods for (2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid can also be explored to improve its efficiency and yield.

Synthesis Methods

(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid is synthesized through a series of chemical reactions that involve the reaction of 5-cyano-6-methylpyridine-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction results in the formation of an activated ester, which is then reacted with a protected amino acid, such as Boc-L-alanine. The resulting product is then deprotected to obtain (2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid.

Scientific Research Applications

(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid has potential applications in various scientific research fields. It has been studied for its use as a building block in the synthesis of peptides and proteins. (2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, (2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid has been studied for its potential use as a ligand in metal catalysis.

properties

IUPAC Name

(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6-8(5-12)3-4-9(13-6)10(15)14-7(2)11(16)17/h3-4,7H,1-2H3,(H,14,15)(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLISLZBMGYBAD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC(C)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)C(=O)N[C@@H](C)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid

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